molecular formula C3H4N2O B1197907 1H-Pyrazol-4-ol CAS No. 4843-98-5

1H-Pyrazol-4-ol

Cat. No.: B1197907
CAS No.: 4843-98-5
M. Wt: 84.08 g/mol
InChI Key: KAUABWYBFARJAF-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-ol is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

1H-Pyrazol-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as both a weak base and a weak acid, depending on the nature of its substituent groups . This dual functionality allows this compound to participate in proton transfer reactions, which are essential in many biochemical processes. Additionally, this compound has been shown to interact with enzymes such as alcohol dehydrogenase and estrogen receptors, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of estrogen receptors, which play a crucial role in regulating gene expression and cellular proliferation . Additionally, this compound has been shown to affect the expression of proteins such as p53 and p21, which are involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and receptors, either inhibiting or activating them. For example, it has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can modulate gene expression by binding to estrogen receptors, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity . For example, this compound can bind to specific transporters that facilitate its movement across cellular membranes, allowing it to reach its target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Its localization can also affect its interactions with other biomolecules, modulating its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields this compound . Another method involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using cost-effective and readily available starting materials. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as iron(III) chloride and polyvinylpyrrolidone can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

1H-Pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride
  • Substitution reagents: Phosphorus tribromide, thionyl chloride

Major Products:

  • Pyrazole-4-carboxylic acid
  • 1H-Pyrazol-4-amine
  • Halogenated pyrazoles

Scientific Research Applications

1H-Pyrazol-4-ol has numerous applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazol-4-ol can be compared with other similar compounds, such as:

    1H-Pyrazole: Lacks the hydroxyl group at the fourth position, resulting in different chemical reactivity and biological activity.

    1H-Pyrazol-3-ol: The hydroxyl group is located at the third position, leading to variations in its chemical and biological properties.

    1H-Pyrazolo[3,4-b]quinoline: A fused ring system with distinct photophysical and biological properties.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the fourth position allows for various chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1H-pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUABWYBFARJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197526
Record name 4-Hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4843-98-5
Record name 1H-Pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4843-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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